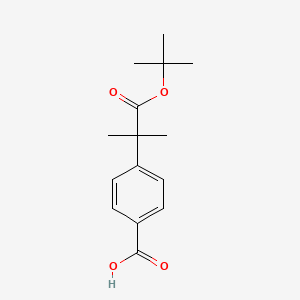![molecular formula C16H16ClNO2 B2917714 2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol CAS No. 1232821-10-1](/img/structure/B2917714.png)
2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol” is a biochemical used for proteomics research . It has a molecular formula of C16H16ClNO2 and a molecular weight of 289.76 .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like FT-IR and X-ray diffraction . These studies often reveal the presence of both neutral (OH containing) and zwitterionic (NH containing) forms in the crystal structure .Scientific Research Applications
Synthesis and Characterization
This compound has been synthesized and characterized thoroughly, providing a foundation for its scientific applications. Studies have focused on its crystal structure, spectroscopic properties (including FT-IR, NMR, and UV-Vis spectra), and chemical activity insights using techniques like Density Functional Theory (DFT) and Hirshfeld surface analysis. These foundational studies are crucial for understanding the compound's molecular interactions and potential functionalities (Demircioğlu, 2021).
Molecular Docking and DNA Interaction
Research has extended into the domain of molecular docking studies to elucidate the nature of binding with DNA, providing insights into potential biomedical applications. The charge transfer interactions with DNA bases have been examined, highlighting the compound's relevance in studies related to DNA interaction mechanisms (Demircioğlu, 2021).
Antibacterial and Antioxidant Activities
Some studies have explored the antibacterial and antioxidant activities of similar tridentate substituted salicylaldimines, including variants of the compound . These activities were screened against multi-drug resistance organisms, revealing the compound's potential in contributing to new therapeutic agents or preservatives due to its electron-donating properties which enhance its activity (Oloyede-Akinsulere et al., 2018).
Nonlinear Optical (NLO) Applications
Research into fluoro-functionalized imines, including derivatives of the compound, has shown promising results in nonlinear optical applications. The studies involved single-crystal X-ray diffraction, Hirshfeld surface analysis, and quantum chemical calculations to explore their stability and NLO properties. These findings suggest potential applications in developing materials for NLO devices (Ashfaq et al., 2022).
Luminescence and Electrical Conductivity
Novel copper(II) complexes involving the compound have been synthesized, with their luminescence and electrical conductivity properties investigated. The results provide a basis for the development of new materials with potential applications in optoelectronic devices and sensors (Gonul et al., 2018).
Future Directions
properties
IUPAC Name |
2-[(2-chloro-4-methylphenyl)iminomethyl]-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-3-20-15-6-4-5-12(16(15)19)10-18-14-8-7-11(2)9-13(14)17/h4-10,19H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUAMDKMPIIGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=C(C=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2917632.png)
![(E)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2917633.png)
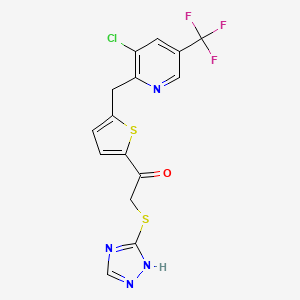
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea](/img/structure/B2917636.png)


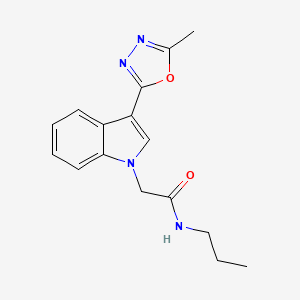
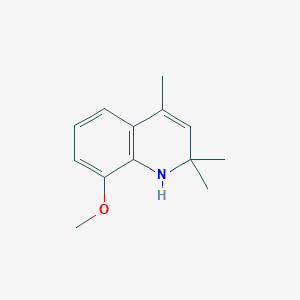
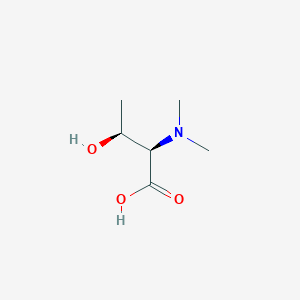
![Ethyl (2E)-[1-(3-methylbenzyl)imidazolidin-2-ylidene]ethanoate](/img/structure/B2917648.png)
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2917649.png)
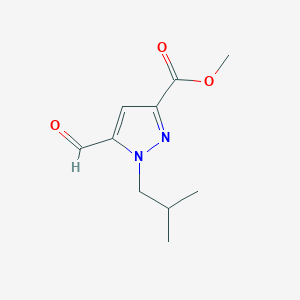
![N-[[4-cyclohexyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2917652.png)
